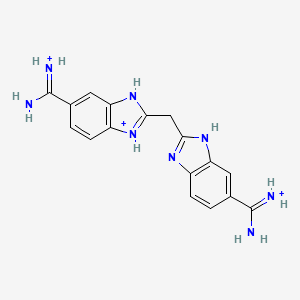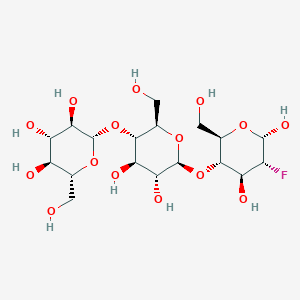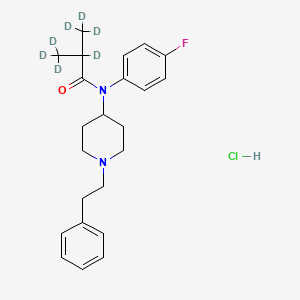
1-(5-phospho-D-ribosyl)-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phospho-D-ribosyl)-ATP is a phosphorylated derivative of adenosine triphosphate (ATP). This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleotides and nucleic acids. It is involved in the transfer of phosphate groups and energy within cells, making it essential for cellular metabolism and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Phospho-D-ribosyl)-ATP can be synthesized through enzymatic routes from ribose-5-phosphate or ribose. The process involves the use of phosphoribosyltransferases, which facilitate the transfer of a phosphoribosyl group to ATP, forming the desired compound . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0, and the presence of magnesium ions to stabilize the enzyme-substrate complex.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes for the synthesis of the compound. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Phospho-D-ribosyl)-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated derivatives.
Reduction: It can be reduced to form dephosphorylated products.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of this compound, which have distinct biochemical properties and applications .
Applications De Recherche Scientifique
1-(5-Phospho-D-ribosyl)-ATP has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of phosphoribosyltransferases and other related enzymes.
Biology: The compound is crucial in the study of cellular metabolism and energy transfer processes. It is also used in the synthesis of nucleotides and nucleic acids.
Medicine: Research on this compound has implications for understanding metabolic disorders and developing therapeutic interventions for diseases related to nucleotide metabolism.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes
Mécanisme D'action
1-(5-Phospho-D-ribosyl)-ATP exerts its effects by participating in the transfer of phosphate groups and energy within cells. It acts as a substrate for various enzymes, including phosphoribosyltransferases, which catalyze the transfer of the phosphoribosyl group to other molecules. This process is essential for the synthesis of nucleotides and nucleic acids, which are vital for DNA and RNA synthesis. The molecular targets of this compound include enzymes involved in nucleotide metabolism and energy transfer pathways .
Comparaison Avec Des Composés Similaires
1-(5-Phospho-D-ribosyl)-ATP is unique compared to other similar compounds due to its specific role in nucleotide synthesis and energy transfer. Similar compounds include:
Adenosine triphosphate (ATP): The parent compound, which is involved in energy transfer but lacks the phosphoribosyl group.
5-Phospho-D-ribose 1-diphosphate: Another phosphorylated derivative involved in nucleotide synthesis but with different biochemical properties.
Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions but with a different structure and function compared to this compound
Propriétés
Formule moléculaire |
C15H19N5O20P4-6 |
|---|---|
Poids moléculaire |
713.23 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-6-iminopurin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/p-6/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
Clé InChI |
RKNHJBVBFHDXGR-KEOHHSTQSA-H |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)



![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)

![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)

![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)


![2-[[(2S)-3-dodecanoyloxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10778633.png)
